Cas no 898763-18-3 (2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone)
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- (2,3-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
- 2,3-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE
- MFCD03841818
- 898763-18-3
- DTXSID30642992
- (2,3-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
- 2,3-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone
- AKOS016020031
- 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
-
- MDL: MFCD03841818
- Inchi: 1S/C19H20Cl2N2O/c1-22-9-11-23(12-10-22)13-14-5-7-15(8-6-14)19(24)16-3-2-4-17(20)18(16)21/h2-8H,9-13H2,1H3
- InChI Key: QUAXCIFUIDLRGO-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C1C=CC(=CC=1)CN1CCN(C)CC1)=O)Cl
Computed Properties
- Exact Mass: 362.0952687g/mol
- Monoisotopic Mass: 362.0952687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 23.6Ų
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D095080-250mg |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone |
898763-18-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D095080-500mg |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone |
898763-18-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364606-1 g |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898763-18-3 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 204580-1g |
2,3-dichloro-4'-(4-methylpiperazinomethyl) benzophenone |
898763-18-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204580-2g |
2,3-dichloro-4'-(4-methylpiperazinomethyl) benzophenone |
898763-18-3 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204580-5g |
2,3-dichloro-4'-(4-methylpiperazinomethyl) benzophenone |
898763-18-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364606-1g |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898763-18-3 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364606-2g |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898763-18-3 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364606-2 g |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898763-18-3 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| A2B Chem LLC | AH88315-1g |
2,3-DICHLORO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE |
898763-18-3 | 97% | 1g |
$644.00 | 2024-04-19 |
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Suppliers
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Introduction to 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-18-3) and Its Emerging Applications in Chemical Biology
2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, identified by the chemical identifier CAS No. 898763-18-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its dichlorobenzophenone core and a piperazine side chain, has garnered attention due to its versatile structural features and potential applications in drug discovery and molecular recognition.
The structural motif of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone combines the electron-withdrawing properties of chlorine atoms with the nitrogen-rich piperazine moiety, making it a valuable scaffold for designing bioactive molecules. The presence of both chloro substituents and a methylpiperazine group enhances its reactivity and binding affinity, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of this compound. Researchers have leveraged its unique structural properties to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its efficacy in modulating enzymes involved in inflammatory responses and neural signaling. The piperazine moiety, in particular, has been shown to interact with specific amino acid residues in protein targets, facilitating the design of high-affinity ligands.
One of the most compelling aspects of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is its role as a key intermediate in synthesizing more complex molecules. Its dichlorobenzophenone backbone provides multiple sites for functionalization, allowing chemists to introduce diverse substituents and tailor the compound's properties for specific applications. This flexibility has made it a popular choice in medicinal chemistry for generating libraries of compounds with tailored biological activities.
The compound's potential extends beyond traditional pharmaceutical applications. In the field of chemical biology, it has been utilized as a tool to probe protein-ligand interactions and understand molecular mechanisms underlying various diseases. Its ability to bind tightly to biological targets makes it an excellent candidate for developing probes that can visualize and study protein dynamics in living cells.
Recent advancements in computational chemistry have further enhanced the utility of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone. Molecular modeling studies have revealed insights into its binding modes with target proteins, providing valuable information for rational drug design. These computational approaches have complemented experimental efforts, enabling researchers to optimize the compound's pharmacokinetic properties and improve its therapeutic efficacy.
The synthesis of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. These improvements have not only reduced costs but also enhanced the quality and purity of the compound, ensuring reliable results in biological assays.
Another area where this compound has made notable contributions is in the development of agrochemicals. Its structural features make it a promising candidate for designing novel pesticides and herbicides that are both effective and environmentally friendly. By targeting specific enzymes involved in plant growth and pest metabolism, derivatives of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone could offer sustainable solutions for agricultural challenges.
The future prospects of 2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone are vast and exciting. Ongoing research continues to uncover new applications and refine existing ones. As our understanding of biological systems grows, so does the potential for this compound to play a pivotal role in advancing human health and improving agricultural practices.
In conclusion,2,3-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-18-3) stands as a testament to the power of molecular design in addressing complex challenges in medicine and agriculture. Its unique structural features and versatile reactivity make it a cornerstone compound in chemical biology research. As we continue to explore its potential, we can expect even more groundbreaking discoveries that will shape the future of therapeutic interventions and sustainable practices.
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